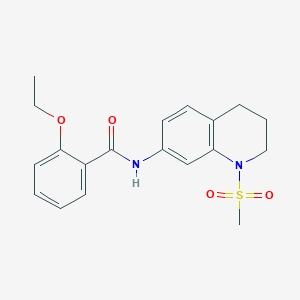

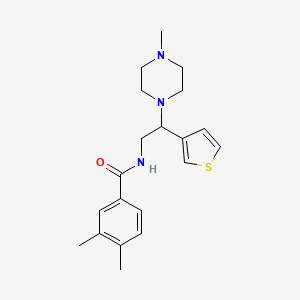

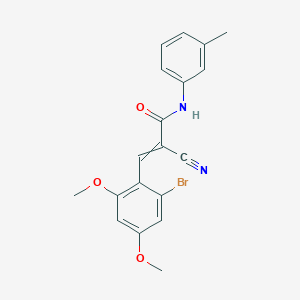

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a chemical compound that has been studied for its potential therapeutic applications in the field of medicine. This compound is also known by its chemical name, EMD-1214063, and has been synthesized using various methods.

Applications De Recherche Scientifique

Copper(II)-catalyzed Sulfonylation

An efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including structures similar to the compound , was developed using sodium sulfinates as sulfide sources. This process is notable for its environmentally friendly byproducts and offers a less odorous and more sustainable alternative to traditional methods. Such advancements in sulfonylation techniques could be relevant for the synthesis and modification of compounds like 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide for various applications (Xia et al., 2016).

Novel PI3K Inhibitors and Anticancer Agents

Research on structurally related 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides proposed these as novel PI3K inhibitors and anticancer agents. This study synthesized and evaluated the antiproliferative activities of these compounds, including their effects on the PI3K/AKT/mTOR pathway and tumor growth inhibition in vivo models. The research underscores the potential therapeutic applications of sulfonamino benzamide derivatives in cancer treatment, highlighting the importance of structural modifications for enhancing anticancer activity (Shao et al., 2014).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

A study on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds with sulfonyl benzamide core structures, provided insights into their phase I and II metabolites. This research is significant for understanding the metabolic pathways and potential toxicological implications of such compounds. Although not directly related to the therapeutic applications of 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, it exemplifies the complexity of sulfonamide derivatives' metabolism (Richter et al., 2022).

Electrophysiological Activity of N-substituted Benzamides

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds structurally related to 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have shown promising results as selective class III agents. This research contributes to the development of new therapeutic agents for arrhythmias, demonstrating the potential of sulfonyl benzamide derivatives in cardiovascular medicine (Morgan et al., 1990).

Propriétés

IUPAC Name |

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-11-10-14-7-6-12-21(17(14)13-15)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTFELPBSZXKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

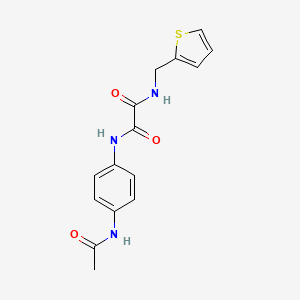

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)

methanamine](/img/structure/B2752032.png)

![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)